![molecular formula C21H29N3O4S2 B2993998 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide CAS No. 1207006-72-1](/img/structure/B2993998.png)
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide” is a chemical compound with the CAS Number: 1185294-14-7 . It has a molecular weight of 337.25 . The IUPAC name of this compound is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride .
Molecular Structure Analysis
The geometric parameters and spectroscopic data obtained from DFT calculations are often in high agreement with the experimental results . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This synthesized structure has low reactivity and a tendency to be stable .Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.25 . Its InChI Code is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12 (3-5-13)16-10-8-15 (9-11-16)7-6-14 (17)18;;/h2-5H,6-11H2,1H3, (H,17,18);2*1H . The compound is also characterized by its low reactivity and stability .Applications De Recherche Scientifique
Serotonin Receptor Antagonism
This compound has been studied for its potential as a 5-HT7 receptor antagonist. Research on derivatives of piperazine, including those with structures similar to 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide, has demonstrated activity against 5-HT7 receptors. Compounds in this category showed IC50 values ranging from 12-580nM, indicating their potential in modulating serotonin receptor activity, which could have implications for neurological and psychiatric disorders (Juhee Yoon et al., 2008).
Antibacterial Activity
Another notable application involves its antibacterial properties. A compound closely related to this compound has been identified to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens avenues for targeting bacterial persistence, a significant challenge in treating infections (Jun-Seob Kim et al., 2011).
Crystal Structure Analysis
In the realm of chemistry, the compound's derivatives have been analyzed for their crystal structures to understand their physicochemical properties better. For instance, studies on similar compounds have involved single-crystal X-ray diffraction and Hirshfeld surface analysis to determine the molecular and crystal structure, providing insights into their reactive sites and intermolecular interactions (K. Kumara et al., 2017).
Catalytic Applications
Derivatives of this compound have been explored for their catalytic properties, particularly in reactions like the hydrosilylation of N-aryl imines. This research demonstrates the potential of piperazine-based compounds in organic synthesis, offering high yields and enantioselectivities for a range of substrates (Zhouyu Wang et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as para-methoxyphenylpiperazine (meopp) have been found to interact with monoamine neurotransmitters . Other piperazine derivatives have shown to act as nonselective serotonin receptor agonists .
Mode of Action
Meopp, a similar compound, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The inhibition of reuptake and induction of release of monoamine neurotransmitters by similar compounds suggest that it may affect the monoaminergic system .
Pharmacokinetics
Similar compounds such as meopp are metabolized hepatically and excreted renally .
Result of Action
Similar compounds such as meopp produce effects somewhat similar to amphetamines, although they are much less potent and are thought to have relatively insignificant abuse potential .
Action Environment
The pharmacokinetics of similar compounds suggest that factors affecting hepatic metabolism and renal excretion could potentially influence the action of this compound .
Propriétés
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-pentylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S2/c1-3-4-5-11-22-21(25)20-19(10-16-29-20)30(26,27)24-14-12-23(13-15-24)17-6-8-18(28-2)9-7-17/h6-10,16H,3-5,11-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLKLUAUPSLEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2993916.png)
![N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2993918.png)
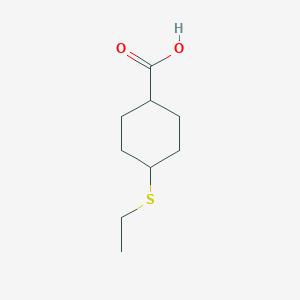
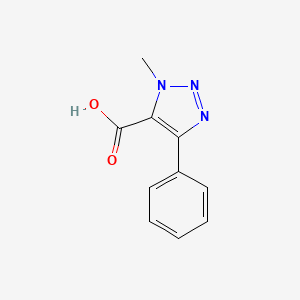

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993926.png)
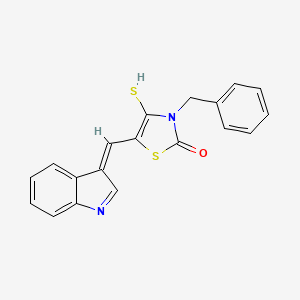
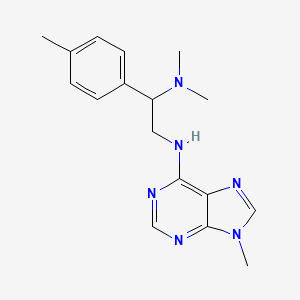


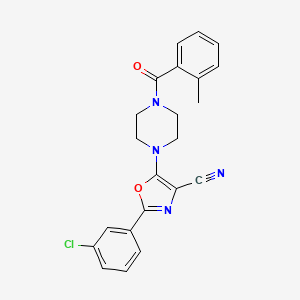

![8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2993935.png)